PNU288034 is classified as an oxazolidinone antibiotic, a subclass of synthetic antibiotics that inhibit bacterial protein synthesis. It was developed by Pfizer as part of their ongoing research into new antibacterial agents. This compound has shown efficacy against various Gram-positive bacteria, including those resistant to other antibiotics. The development of PNU288034 reflects an effort to address the growing concern of antibiotic resistance in clinical settings .
The synthesis of PNU288034 has been optimized for efficiency and scalability. The process typically involves several key steps:
The detailed synthetic route has been documented in the literature, showcasing the compound's efficient production on a gram scale .
PNU288034 features a complex molecular structure characterized by its oxazolidinone ring system. Key aspects include:
The three-dimensional conformation of PNU288034 plays a crucial role in its biological activity, particularly in how it interacts with bacterial ribosomes .
PNU288034 undergoes various chemical reactions that are significant for its functionality:
These reactions are critical for understanding the compound's stability and reactivity in biological systems.
The mechanism of action of PNU288034 involves inhibition of bacterial protein synthesis. It binds specifically to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication. Notably:
Understanding this mechanism is crucial for developing strategies to combat antibiotic resistance.
PNU288034 possesses several notable physical and chemical properties:
These properties influence its formulation and delivery as an antibiotic.
PNU288034 has several significant applications:
PNU288034 (C₁₆H₁₉F₂N₃O₅S; MW 403.4 g/mol) belongs to the oxazolidinone class of synthetic antibiotics, characterized by a core five-membered ring containing nitrogen and oxygen . Its synthesis employs a multistep strategy common to advanced oxazolidinones:
Key challenges include minimizing racemization at C5 and optimizing yield during thiomorpholine coupling. Modern routes utilize microwave-assisted synthesis to accelerate the cyclization step, improving efficiency by ∼40% compared to conventional heating [6].
Table 1: Key Physicochemical Properties of PNU288034
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₁₉F₂N₃O₅S | |
Molecular Weight | 403.4 g/mol | |
Hydrogen Bond Acceptors | 8 | |
Hydrogen Bond Donors | 1 | |
XLogP3 | 0.3 | |
Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F |
The bioactivity of oxazolidinones critically depends on the S-configuration at the C5 position of the oxazolidinone ring. PNU288034’s synthesis addresses this through:
The thiomorpholine-1,1-dioxide group lacks chiral centers but contributes to conformational rigidity. Its gem-disulfone configuration enhances dipole moment (∼5.2 D), improving target binding to the bacterial ribosome [6].
PNU288034 exhibits complex solid-state behavior due to its anisotropic crystal structure. Powder X-ray diffraction (PXRD) studies reveal:
Table 2: Crystallographic Changes in PNU288034 Under Compression
Compressive Load (MPa) | Δd-Spacing (Å) | Dominant Mechanism | |
---|---|---|---|
50 | -0.08 | Elastic deformation | |
150 | -0.12 | Plastic deformation | |
300 | -0.15 | Lattice strain + preferred orientation | [4] |
The thiomorpholine dioxide moiety influences packing efficiency, with sulfone oxygen atoms forming C–H⋯O hydrogen bonds (2.8–3.0 Å), stabilizing the monoclinic P2₁/c lattice of Form I [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7